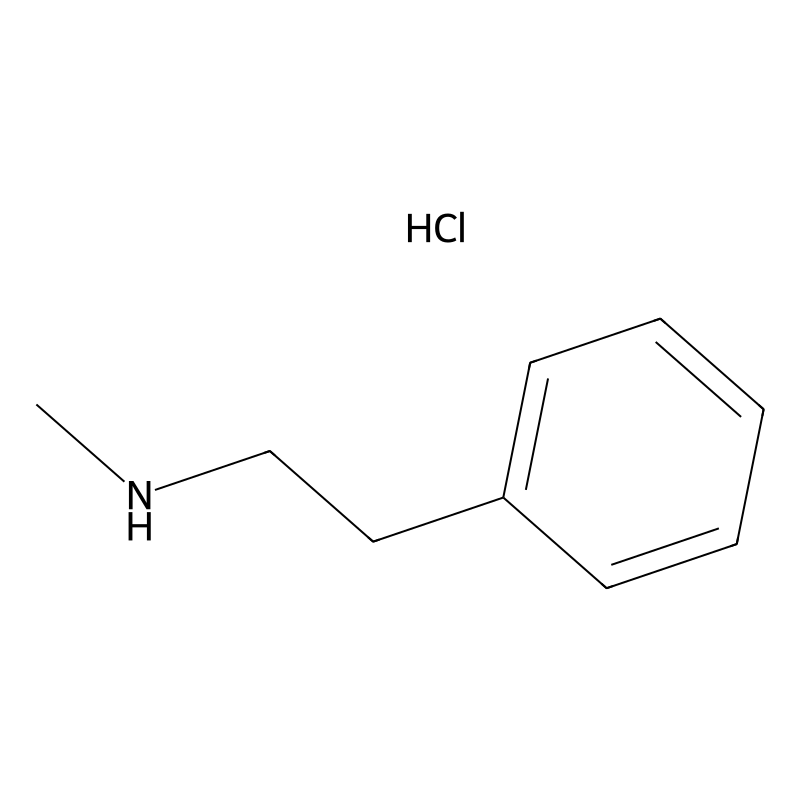N-Methylphenethylamine hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
N-Methylphenethylamine hydrochloride, also known as N-methylphenethylamine (NMPEA) or N-methyl-β-phenylethylamine, is a chemical compound that falls under the category of phenethylamines. While it is naturally present in trace amounts in the human body as an endogenous neuromodulator, it also exists as a toxin found in certain plants like Acacia berlandieri [].
Research Applications
N-Methylphenethylamine hydrochloride finds application in various scientific research fields, primarily due to its interaction with certain neurotransmitter systems:
Neuroscience
Researchers use NMPEA to study its effects on various neurotransmitter systems, particularly dopamine and norepinephrine. Studies have explored its potential role in regulating mood, attention, and reward processing [, ].
Drug Discovery
NMPEA serves as a valuable tool in drug discovery efforts aimed at developing medications for conditions like Parkinson's disease, depression, and ADHD. By understanding how NMPEA interacts with the nervous system, researchers can design drugs that target specific pathways to achieve therapeutic effects [, ].
Toxicology
Research also investigates the potential toxic effects of NMPEA, particularly when consumed through contaminated food sources like Acacia seeds. Studies aim to understand the mechanisms of its toxicity and develop strategies for mitigating potential health risks [].
N-Methylphenethylamine hydrochloride is a chemical compound that falls under the category of phenethylamines. It is a naturally occurring trace amine neuromodulator derived from phenethylamine, which is widely distributed in various plant species and human tissues. The compound has the molecular formula and a molecular weight of approximately 171.7 g/mol. In its hydrochloride form, it appears as a crystalline solid and is highly soluble in water and ethanol .
- Biosynthesis: It is synthesized in the human body by the enzyme phenylethanolamine N-methyltransferase, which methylates phenethylamine. This process significantly enhances the effects of phenethylamine .
- Degradation: The compound is metabolized primarily by monoamine oxidases, particularly MAO-B, resulting in its breakdown into less active metabolites such as phenylacetaldehyde and phenylacetic acid .
- Formation of Salts: N-Methylphenethylamine can form various salts, with the hydrochloride being one of the most common due to its stability and solubility properties .
N-Methylphenethylamine hydrochloride exhibits notable biological activities:
- Neuromodulation: It acts as a neuromodulator and is involved in neurotransmission processes, influencing mood and behavior .
- Agonistic Activity: The compound serves as an agonist for human trace amine-associated receptor 1 (hTAAR1), similar to other compounds in its class like amphetamine and phenethylamine .
- Pressor Effects: It has been shown to possess pressor activity, albeit at a lower potency compared to epinephrine, indicating its potential role in cardiovascular responses .
Several methods have been developed for synthesizing N-Methylphenethylamine hydrochloride:
- Direct Methylation:
- Sulfonamide Method:
- Trifluoroacetamide Route:
- Natural Extraction:
N-Methylphenethylamine hydrochloride has various applications:
- Pharmaceuticals: It may be utilized in developing medications targeting mood disorders or enhancing cognitive function due to its neuromodulatory properties .
- Research: The compound serves as a tool for studying trace amine systems and their effects on neurotransmission and behavior .
- Dietary Supplements: Due to its stimulant properties, it finds use in some dietary supplements aimed at enhancing energy and focus .
Research on interaction studies involving N-Methylphenethylamine hydrochloride indicates:
- Monoamine Oxidase Interaction: It is metabolized by both MAO-A and MAO-B, with varying affinities that influence its pharmacokinetics and pharmacodynamics .
- Trace Amine Receptor Activity: Its interaction with hTAAR1 suggests potential implications for modulating neurotransmitter release and influencing mood states .
Several compounds share structural similarities with N-Methylphenethylamine hydrochloride. Here are some notable examples:
| Compound Name | Structure Similarity | Unique Properties |
|---|---|---|
| Phenethylamine | Parent compound | Precursor to N-Methylphenethylamine; weaker effects |
| Amphetamine | Isomer | Stronger stimulant effects; used therapeutically |
| N-Methyltyramine | Structural analog | Shares similar metabolic pathways but different activity |
| 4-Hydroxy-N-methylphenethylamine | Hydroxylated variant | Different pharmacological profile; less potent |
N-Methylphenethylamine hydrochloride is unique due to its specific neuromodulatory effects and its distinct metabolic pathways compared to these similar compounds.








